molecular formula C14H13FN8O B11534731 4-(4-{(1E)-1-[(2E)-(3-fluorobenzylidene)hydrazinylidene]ethyl}-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine

4-(4-{(1E)-1-[(2E)-(3-fluorobenzylidene)hydrazinylidene]ethyl}-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B11534731
M. Wt: 328.30 g/mol
InChI Key: LLYVNGBCLKJNPE-ZEELXFFVSA-N
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Description

4-{4-[(1E)-1-[(2E)-2-[(3-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features multiple functional groups, including a triazole ring, an oxadiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(1E)-1-[(2E)-2-[(3-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the triazole and oxadiazole rings, followed by their coupling under specific conditions. Common reagents might include hydrazine derivatives, fluorobenzaldehyde, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the hydrazine moiety.

    Reduction: Reduction of the imine group to form amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives, while reduction could produce various amine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules, potentially leading to new materials with unique properties.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-{4-[(1E)-1-[(2E)-2-[(3-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or interfering with metabolic pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(1E)-1-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE
  • 4-{4-[(1E)-1-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE

Uniqueness

The uniqueness of 4-{4-[(1E)-1-[(2E)-2-[(3-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H13FN8O

Molecular Weight

328.30 g/mol

IUPAC Name

4-[4-[(E)-N-[(E)-(3-fluorophenyl)methylideneamino]-C-methylcarbonimidoyl]-5-methyltriazol-1-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C14H13FN8O/c1-8(18-17-7-10-4-3-5-11(15)6-10)12-9(2)23(22-19-12)14-13(16)20-24-21-14/h3-7H,1-2H3,(H2,16,20)/b17-7+,18-8+

InChI Key

LLYVNGBCLKJNPE-ZEELXFFVSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)/C(=N/N=C/C3=CC(=CC=C3)F)/C

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=NN=CC3=CC(=CC=C3)F)C

Origin of Product

United States

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